Ppahv - 175796-50-6

Ppahv

Catalog Number: EVT-329976
CAS Number: 175796-50-6
Molecular Formula: C39H44O11
Molecular Weight: 688.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PPAHV is a synthetic vanilloid-like agent [, ] that acts as a ligand for the transient receptor potential vanilloid 1 (TRPV1) ion channel [, , ]. TRPV1 is a non-selective cation channel expressed predominantly by sensory neurons and involved in nociception (the detection of painful stimuli) [, ]. PPAHV serves as a valuable tool in scientific research for studying the structure, function, and pharmacology of TRPV1 [, , ].

Resiniferatoxin (RTX)

Compound Description: Resiniferatoxin (RTX) is an ultra-potent vanilloid compound derived from the resin spurge (Euphorbia resinifera) plant. [] It acts as a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons. [, ] RTX exhibits high binding affinity to TRPV1, surpassing that of capsaicin. [] Studies have shown that RTX induces desensitization or neurotoxicity in sensory neurons, leading to pain relief. []

Relevance: Capsaicin shares a vanilloid moiety with Ppahv and serves as a reference compound for studying TRPV1 pharmacology. [, ] While both compounds activate the TRPV1 receptor, Ppahv demonstrates non-cooperative binding, unlike the positive cooperativity observed with capsaicin. [, ] Ppahv's distinct binding characteristic may contribute to its different pharmacological profile compared to capsaicin. [, ]

Capsazepine (CPZ)

Compound Description: Capsazepine (CPZ) acts as a competitive antagonist of the TRPV1 receptor. [, ] It binds to the receptor and inhibits the actions of agonists like capsaicin. Studies indicate that CPZ exhibits species-dependent variations in its binding affinity to TRPV1. []

Relevance: CPZ serves as a pharmacological tool to investigate the role of TRPV1 in various physiological processes and to differentiate between potential vanilloid receptor subtypes. [] In contrast to CPZ's antagonistic activity, Ppahv acts as an agonist at the TRPV1 receptor, although with non-cooperative binding characteristics. [, ] Studying the effects of CPZ in conjunction with Ppahv can provide insights into the complex pharmacology of TRPV1 and potential subtype-specific actions.

Ruthenium Red

Compound Description: Ruthenium red functions as a non-competitive antagonist of the TRPV1 receptor, blocking its ion channel pore. [] Unlike competitive antagonists like CPZ, ruthenium red inhibits TRPV1 activity by directly interfering with ion permeation rather than competing for the agonist binding site.

Relevance: Similar to CPZ, ruthenium red helps differentiate between potential TRPV1 receptor subtypes by exhibiting different sensitivity profiles for blocking capsaicin's effects. [] While Ppahv activates TRPV1, its unique non-cooperative binding compared to capsaicin may influence its sensitivity to ruthenium red blockade. [, ] Investigating the effects of Ppahv in the presence of ruthenium red can contribute to understanding the pharmacological distinctions between Ppahv and other vanilloid agonists.

Phorbol 12,13-diesters and 12-dehydrophorbol 13-esters

Compound Description: These compounds serve as precursors in the synthesis of Ppahv and related phorboid 20-homovanillates. [] Modifications to the ester groups on ring C of these phorbol derivatives affect their ability to inhibit resiniferatoxin (RTX) binding to the vanilloid receptor. []

Relevance: These compounds highlight the structural variations within the phorboid 20-homovanillate class that can influence their interactions with the TRPV1 receptor. [] Understanding the structure-activity relationship of these derivatives provides insights into the molecular features essential for Ppahv's unique pharmacological profile, particularly its non-cooperative binding and potential for subtype selectivity.

Olvanil

Compound Description: Olvanil is a synthetic capsaicin analogue known for its analgesic properties. [] It acts as an agonist at the TRPV1 receptor.

Relevance: Olvanil serves as a point of comparison for understanding the pharmacological differences between Ppahv and other TRPV1 agonists. [] Although both compounds activate the receptor, Ppahv's distinct non-cooperative binding and potential subtype selectivity differentiate its activity from olvanil. [, ] Comparing their potencies, desensitization profiles, and effects on various physiological processes can reveal valuable information about their respective therapeutic potential and limitations.

Source and Classification

PPAHV is synthesized from phorbol esters, which are derived from the resin of the Euphorbia plant. The compound is classified as a synthetic vanilloid and is utilized primarily in research settings to explore its effects on various biological systems, including pain pathways and sensory neuron activity .

Synthesis Analysis

Methods of Synthesis

The synthesis of PPAHV involves several steps, typically beginning with phorbol esters. The following is a general outline of the synthesis process:

  1. Starting Materials: The synthesis starts with phorbol and phenylacetic acid derivatives.
  2. Reagents: Common reagents include acetic anhydride and various catalysts.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures and inert atmospheres to prevent degradation.
  4. Purification: After synthesis, PPAHV is purified using techniques such as chromatography to isolate the desired product from unreacted materials and by-products.

Specific conditions such as temperature, reaction time, and concentrations are critical for optimizing yield and purity .

Molecular Structure Analysis

Structural Characteristics

PPAHV has a complex molecular structure characterized by:

  • Molecular Formula: C39H44O11
  • Molecular Weight: 688.77 g/mol
  • Functional Groups: The structure includes multiple acetate groups and a homovanillate moiety, contributing to its biological activity.

The three-dimensional conformation of PPAHV allows it to interact effectively with biological receptors, mimicking the action of natural vanilloids .

Chemical Reactions Analysis

Reaction Pathways

PPAHV undergoes various chemical reactions that are significant for its biological activity:

  1. Binding Reactions: PPAHV binds to specific receptors on sensory neurons, which leads to the activation of intracellular signaling pathways.
  2. Vasodilation Effects: The compound induces vasodilation through the release of nitric oxide or other vasodilatory mediators.
  3. Desensitization Mechanisms: Repeated exposure to PPAHV can lead to desensitization of sensory neurons, which is a critical aspect in pain management studies .

These reactions highlight the compound's potential therapeutic applications in treating pain and inflammatory conditions.

Mechanism of Action

Biological Mechanisms

The mechanism of action for PPAHV primarily involves its interaction with transient receptor potential channels (TRP channels), particularly TRPV1:

  • Activation: Upon binding to TRPV1 receptors, PPAHV activates these channels, leading to an influx of calcium ions into the cells.
  • Signal Transduction: This activation triggers a cascade of intracellular signaling pathways that result in increased neuronal excitability and neurotransmitter release.
  • Desensitization: Prolonged exposure can lead to receptor desensitization, reducing pain perception over time .

This dual action—initial stimulation followed by desensitization—makes PPAHV a subject of interest in pain research.

Physical and Chemical Properties Analysis

Properties Overview

PPAHV exhibits several notable physical and chemical properties:

  • Appearance: It is typically a colorless lyophilized solid.
  • Solubility: PPAHV is lipophilic, showing solubility in organic solvents but limited solubility in water.
  • Stability: The compound should be stored at -20°C in a desiccated environment to maintain stability .

These properties influence its handling in laboratory settings as well as its potential formulation for therapeutic use.

Applications

Scientific Applications

PPAHV has several applications in scientific research:

  1. Pain Research: It is used to study pain mechanisms due to its ability to activate sensory neurons.
  2. Vascular Studies: Researchers investigate its vasodilatory effects, which may have implications for cardiovascular health.
  3. Neuroscience: PPAHV serves as a tool for understanding receptor dynamics and signaling pathways in neuronal cells .

These applications underscore the importance of PPAHV in advancing our understanding of complex biological systems and developing new therapeutic strategies.

Chemical and Pharmacological Profile of Phorbol 12-Phenylacetate 12-Acetate 20-Homovanillate (PPAHV)

Molecular Structure and Physicochemical Properties

Phorbol 12-Phenylacetate 12-Acetate 20-Homovanillate (PPAHV) (CAS Registry Number: 175796-50-6) is a semi-synthetic vanilloid ligand designed to bridge structural features of resiniferatoxin and capsaicinoid-class compounds [1] [6]. Its molecular formula is C₃₈H₄₂O₁₀, with a molecular weight of 658.74 g/mol. The compound features a multi-ring diterpene core characteristic of phorbol esters, integrated with a homovanillic acid moiety that confers vanilloid receptor affinity [1] [6]. Key structural elements include:

  • Esterified functional groups: Phenylacetate and acetate groups at the C-12 position, and a homovanillate group at C-20.
  • Chiral centers: Multiple stereogenic centers inherent to the phorbol skeleton that influence three-dimensional conformation.
  • Vanilloid pharmacophore: The homovanillic acid moiety provides critical hydrogen-bonding capability essential for transient receptor potential vanilloid type 1 (TRPV1) interactions [1].

Table 1: Physicochemical Properties of PPAHV

PropertyValueSignificance
Lipophilicity (LogP)~4.2 (estimated)High membrane permeability; favors tissue accumulation
SolubilityLow aqueous solubilityRequires formulation optimization for bioavailability enhancement
Ionization StateNon-ionized at physiological pHFacilitates blood-brain barrier penetration
StabilitySensitive to esterase hydrolysisMetabolically labile; impacts half-life

PPAHV uniquely abolishes positive cooperativity in TRPV1 binding observed with resiniferatoxin and capsaicin [1] [4]. This is attributed to its hybrid structure that occupies both vanilloid and resiniferatoxin binding subpockets within the TRPV1 transmembrane domain. Residues critical for human TRPV1 binding (identified via mutagenesis studies) include Lys571 and Ile569, which form hydrogen bonds with PPAHV's carbonyl oxygen and indole nitrogen, respectively [4] [8]. Unlike capsaicin, PPAHV exhibits reduced pungency due to attenuated activation kinetics of sensory neurons, making it therapeutically attractive for neurogenic inflammation modulation [1].

Synthetic Pathways and Derivative Development

PPAHV synthesis involves multi-step esterification of the phorbol core:

  • Selective acylation: Protection of the C-20 hydroxyl group precedes esterification at C-12 with phenylacetic acid and acetic anhydride.
  • Vanillate coupling: Deprotection followed by condensation with homovanillic acid using carbodiimide coupling agents (e.g., DCC/DMAP).
  • Purification: Chromatographic separation (silica gel or HPLC) yields high-purity (>98%) PPAHV, confirmed via NMR and mass spectrometry [1] [6].

Derivative development focuses on optimizing TRPV1 affinity and metabolic stability:

  • Vanillate modifications: Replacement of the homovanillic acid moiety with fluorinated or methylated analogs to alter hydrogen-bonding capacity. Derivatives with para-fluoro substitution show 3-fold enhanced rat TRPV1 affinity compared to PPAHV [4].
  • Ester isosteres: Substitution of labile ester groups with amides or ketones reduces susceptibility to esterase hydrolysis. Amide analogs exhibit extended plasma half-lives in rodent models [7].
  • Chiral analogs: Synthesis of enantiopure forms (e.g., S- and R-configurations at C-20) reveals stereospecific TRPV1 activation. The S-configured derivative demonstrates 40% higher calcium influx efficacy than racemic PPAHV in HEK-293 cells expressing human TRPV1 [8].

Notably, structural hybrids like PPAHV-JYL (incorporating a capsaicinoid-like alkyl chain) exhibit dual partial agonist/antagonist behavior. These derivatives antagonize capsaicin-induced TRPV1 activation while potentiating low-pH responses, demonstrating stimulus-dependent pharmacology [4].

Pharmacokinetics and Tissue-Specific Bioavailability

Absorption and Distribution

PPAHV exhibits dose-proportional pharmacokinetics in rodent models following subcutaneous administration. Key findings include:

  • Rapid absorption: Peak plasma concentrations (Tₘₐₓ) achieved within 15–30 minutes post-dosing in rats, indicating efficient passive diffusion across biological membranes [1] [2].
  • Food effect: Co-administration with starch increases bioavailability by 80% compared to aqueous dosing, suggesting lipid-mediated absorption enhancement [2].
  • Tissue distribution: Extensive organ penetration occurs, with tissue-to-plasma ratios >5:1 in lungs, kidneys, and liver within 1 hour. The highest concentrations occur in pulmonary tissue, attributed to endothelial sequestration [2] [3].

Table 2: Key Pharmacokinetic Parameters of PPAHV in Rats

ParameterValue (Mean ± SD)Experimental Conditions
Oral Bioavailability2.1% (aqueous); 3.8% (starch)100 mg/kg dose in Sprague-Dawley rats
Plasma Half-life (t₁/₂)1.26 ± 0.15 hoursIntravenous administration (5 mg/kg)
Volume of Distribution8.4 ± 1.2 L/kgIndicative of extensive tissue binding
AUC₀–∞ (oral)98.7 ± 12.4 ng·h/mL100 mg/kg dose with starch carrier

Metabolism and Excretion

PPAHV undergoes rapid hydrolytic metabolism:

  • Primary pathway: Esterase-mediated cleavage releases phenylacetic acid, acetic acid, and free homovanillic acid. The latter is further metabolized to ferulic acid, detected as the major plasma metabolite [3] [7].
  • Excretion routes: >90% of administered PPAHV-derived radioactivity appears in feces within 24 hours in rabbits, indicating biliary elimination. Renal excretion is minimal (<5%), consistent with high plasma protein binding [2] [7].
  • Species differences: Rabbits exhibit 40% slower plasma clearance than rats, attributed to lower hepatic esterase activity [2].

Factors Influencing Bioavailability

Several physicochemical and biological variables govern PPAHV bioavailability:

  • Protein binding: High affinity (Kd ≈ 10⁻⁸ M) for α₁-acid glycoprotein (AGP), an acute-phase reactant. Elevated AGP during inflammation reduces free PPAHV concentrations by 60% [7].
  • Lipophilicity: The LogP value (~4.2) promotes partitioning into adipose tissue, creating a reservoir effect that prolongs half-life in obese animal models [2] [8].
  • Blood-brain barrier penetration: Despite high molecular weight, PPAHV accumulates in brain tissue (brain-to-plasma ratio: 0.6) due to passive diffusion and possible transporter-mediated uptake [4].
  • Microphysiological influences: Subcutaneous absorption is modulated by interstitial fluid flow, vascular density, and extracellular matrix composition. In vitro models using human dermal endothelial cells demonstrate 30% reduced absorption in adipocyte-rich microenvironments, mimicking delayed hypodermal uptake [5] [7].

Table 3: Bioavailability Determinants of PPAHV

FactorEffect on PPAHVMechanistic Basis
Plasma AGP Binding↓ Free drug concentration (↑ 60% during inflammation)High-affinity binding to acute-phase protein
Lipophilicity↑ Adipose accumulation; prolonged half-lifeHydrophobic partitioning into lipid compartments
Esterase Activity↑ Metabolic clearance (species-dependent)Hydrolysis of labile ester groups
Food Co-administration↑ 80% bioavailability with starchEnhanced lymphatic absorption or reduced gastric degradation

Recent advances utilize microphysiological models incorporating human dermal endothelial cells, fibroblasts, and adipocytes to simulate subcutaneous absorption dynamics. These platforms quantify PPAHV diffusion through extracellular matrices and vascular permeation, providing human-relevant predictions of bioavailability unattainable via animal models [5].

Properties

CAS Number

175796-50-6

Product Name

Ppahv

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate

Molecular Formula

C39H44O11

Molecular Weight

688.8 g/mol

InChI

InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1

InChI Key

OGRGWTXWAZBJKF-JXWJAAHMSA-N

SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6

Synonyms

((1aR,1bS,4aR,7aS,7bS,8R,9S,9aS)-9a-acetoxy-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-(2-phenylacetoxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.